molecular formula C8H16ClN B2637992 (Cyclohept-4-en-1-yl)methanamine hydrochloride CAS No. 2137640-57-2

(Cyclohept-4-en-1-yl)methanamine hydrochloride

Cat. No.: B2637992
CAS No.: 2137640-57-2
M. Wt: 161.67
InChI Key: DLMLTIJNPRMZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohept-4-en-1-yl)methanamine hydrochloride is a versatile alicyclic amine building block with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . This compound is supplied as a solid powder and should be stored at room temperature . As a primary amine featuring a seven-membered cycloheptene ring, it serves as a critical synthetic intermediate for constructing more complex molecules. Its structure, which combines an amine handle with a reactive alkene within a ring system, makes it a valuable scaffold in medicinal chemistry exploration. This compound is related to research on Bcl-2 inhibitors, a class of therapeutic agents investigated for the treatment of various cancers and immune diseases . The cycloheptene core provides a three-dimensional structure that can be functionalized to modulate biological activity and physicochemical properties in drug discovery programs. This compound is one of many high-purity life science materials supplied for research and development purposes . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

cyclohept-4-en-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h1-2,8H,3-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMLTIJNPRMZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohept-4-en-1-yl)methanamine hydrochloride typically involves the following steps:

    Formation of Cyclohept-4-en-1-ylmethanamine: This can be achieved through the reaction of cycloheptene with formaldehyde and ammonia, resulting in the formation of the amine.

    Conversion to Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(Cyclohept-4-en-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the cycloheptene ring can be reduced to form cycloheptane derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cycloheptane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Treatment of Autoimmune Diseases

One of the prominent applications of (Cyclohept-4-en-1-yl)methanamine hydrochloride is in the development of therapies for autoimmune diseases. Research has indicated that compounds similar to this amine can inhibit the MTH1 enzyme, which is implicated in various inflammatory and autoimmune conditions such as rheumatoid arthritis and multiple sclerosis. By modulating immune responses, these compounds may offer new avenues for treatment where existing therapies are ineffective .

Neuroprotective Properties

Studies have suggested that certain derivatives of cycloalkyl amines exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The unique structure of this compound may enhance its interaction with neuronal receptors, offering protective benefits against neuronal damage .

Synthetic Routes

The synthesis of this compound typically involves a multi-step process:

  • Formation of Cyclohept-4-en-1-ylmethanamine : This is achieved through the reaction of cycloheptene with formaldehyde and ammonia.
  • Conversion to Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : The double bond in the cycloheptene ring can be reduced to yield cycloheptane derivatives.
  • Substitution : The amine group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.

Inhibition of MTH1 Enzyme

A study highlighted the efficacy of this compound derivatives as MTH1 inhibitors, showing promise in reducing inflammatory responses in animal models of autoimmune diseases. This research underscores the compound's potential as a therapeutic agent in managing chronic inflammatory conditions .

Neuroprotective Effects in Animal Models

Research involving animal models has demonstrated that administration of this compound resulted in improved outcomes in models of neurodegeneration, indicating its potential role as a neuroprotective agent. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Mechanism of Action

The mechanism of action of (Cyclohept-4-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares (Cyclohept-4-en-1-yl)methanamine hydrochloride (hypothetical data inferred from analogs) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Source
Cyclopentanemethylamine hydrochloride C6H12ClN 133.62 Not reported Cyclopentane ring, primary amine
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C10H9ClN2S·HCl 261.17 268 Thiazole ring, chlorophenyl substituent
(R)-(1-Tetrahydrofuran-3-yl)MethanaMine HCl C5H8ClNO 133.58 Not reported Tetrahydrofuran ring, chiral center
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C8H14ClNO2 199.66 Not reported Cyclopentane, ester, secondary amine
Hypothetical: (Cyclohept-4-en-1-yl)methanamine HCl C8H14ClN 159.66* ~200–250† Cycloheptene ring, primary amine N/A

*Estimated based on cycloheptene (C7H10) + methylamine (CH3NH2) + HCl.
†Predicted range based on analogs with similar ring systems.

Key Observations:
  • Molecular Weight : The cycloheptenyl derivative is heavier than cyclopentane analogs (e.g., 159.66 vs. 133.62 for cyclopentanemethylamine HCl) due to the larger ring system.
  • Melting Points : Thiazolyl derivatives (e.g., 268°C ) exhibit higher melting points than alicyclic amines, likely due to aromatic stacking and hydrogen bonding. The cycloheptenyl compound may have intermediate values due to reduced ring strain compared to smaller cycloalkanes.

Biological Activity

(Cyclohept-4-en-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHClN and a molecular weight of 161.67 g/mol. It features a cycloheptene ring with a methanamine group, contributing to its reactivity and biological interactions. The hydrochloride form enhances solubility, making it suitable for various applications in biological systems.

The mechanism of action involves interactions with biological macromolecules, such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions, influencing the activity and function of these targets. The specific pathways affected depend on the context of application, whether in biological systems or chemical reactions.

Biological Activities

Preliminary studies suggest that this compound exhibits potential antimicrobial and antiviral properties. Its unique structure allows it to interact with neurotransmitter systems, which could lead to applications in treating various neurological disorders .

Table 1: Summary of Biological Activities

Activity TypePotential Effects
AntimicrobialInhibitory effects on bacterial growth
AntiviralPotential inhibition of viral replication
Neurotransmitter InteractionModulation of neurotransmitter pathways

Case Studies and Research Findings

  • Antimicrobial Activity : A study indicated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis .
  • Neurotransmitter Modulation : Research has explored the compound's effects on GABA transporters, suggesting that it may inhibit GABA uptake, which is crucial for managing conditions like neuropathic pain. The data indicated a dose-dependent relationship in its inhibitory effects on GABA transporters .
  • Toxicity Studies : Evaluations on HepG2 and HEK-293 cells revealed negligible hepatotoxicity and cytotoxicity at concentrations of 0.1 and 1 μM, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

This compound shares structural similarities with other cyclic amines but is distinguished by its seven-membered ring structure with a double bond. This uniqueness may contribute to its distinct chemical reactivity and biological activity compared to:

CompoundStructure TypeNotable Properties
Cyclohexylamine hydrochlorideSix-membered ringLess reactive due to saturation
Cyclooctylamine hydrochlorideEight-membered ringIncreased steric hindrance
Cyclopentylamine hydrochlorideFive-membered ringDifferent binding characteristics

Q & A

Basic: What are the recommended methods for synthesizing (Cyclohept-4-en-1-yl)methanamine hydrochloride with high yield and purity?

Methodological Answer:
Synthesis typically involves reacting the free amine (cyclohept-4-en-1-ylmethanamine) with hydrochloric acid under controlled conditions. Key steps include:

  • Amine Protonation: Use anhydrous HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to ensure complete salt formation.
  • Purification: Recrystallize from a solvent system like dichloromethane/water (as described in cyclopentene derivative synthesis ).
  • Yield Optimization: Monitor reaction temperature (e.g., cooling below 10°C to minimize side reactions) and stoichiometry to avoid excess HCl, which can complicate purification.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Assign proton environments using 1H and 13C NMR, focusing on the cycloheptene ring’s deshielded protons (δ 5.0–6.0 ppm for olefinic protons). For complex splitting patterns, 2D NMR (COSY, HSQC) can resolve overlaps .
  • Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M-Cl]+ ions) and compare with theoretical values (e.g., reports molecular formulas for similar compounds) .
  • Elemental Analysis: Verify C, H, N, and Cl content to confirm stoichiometry.

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Temperature: Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation .
  • Light Sensitivity: Protect from light using amber glass vials, as unsaturated rings (e.g., cycloheptene) may undergo photochemical reactions .
  • Moisture Control: Use inert gas (argon/nitrogen) purging during storage to minimize hydrolysis of the hydrochloride salt .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions may arise from:

  • Stereochemical Variants: Separate enantiomers via chiral HPLC or asymmetric synthesis (e.g., highlights enantiomer-specific synthesis for cyclopentene analogs) .
  • Purity Assessment: Use LC-MS to detect impurities >0.5% (e.g., notes 95% purity thresholds for bioactivity studies) .
  • Assay Conditions: Replicate studies under standardized pH, temperature, and solvent conditions (e.g., emphasizes LOXL2 inhibition assays at controlled IC50 parameters) .

Advanced: What strategies are effective in resolving spectral overlaps in the NMR analysis of this compound?

Methodological Answer:

  • Variable Temperature NMR: Reduce signal broadening caused by ring puckering in the cycloheptene moiety by acquiring spectra at higher temperatures (e.g., 40–60°C) .
  • Deuterated Solvents: Use DMSO-d6 or CDCl3 to sharpen peaks, especially for amine protons (δ 1.5–3.0 ppm).
  • Computational Modeling: Predict chemical shifts using DFT calculations (e.g., Gaussian software) to validate experimental assignments .

Advanced: How to evaluate the compound’s reactivity under different pH conditions for drug delivery systems?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Degradation Products: Identify byproducts using HR-MS/MS (e.g., ’s protocols for hydrolysis products) .
  • Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t1/2) to predict shelf-life in physiological conditions.

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ’s LOXL2 inhibition mechanism) .
  • MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate ΔG binding, validating with experimental IC50 data .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ’s guidelines) .
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of HCl vapors.
  • Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste per EPA regulations .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with substituents on the cycloheptene ring (e.g., electron-withdrawing groups) to assess steric/electronic effects (e.g., ’s thiazole derivatives) .
  • Bioactivity Profiling: Test analogs against target enzymes (e.g., MAO-A/MAO-B for neuropharmacology) using fluorometric assays .
  • Data Analysis: Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity .

Advanced: What are the best practices for scaling up the synthesis of this compound from milligram to gram quantities?

Methodological Answer:

  • Reactor Design: Use jacketed reactors with temperature control (±2°C) to maintain reproducibility (e.g., ’s scale-up to 205 mL dichloromethane) .
  • Solvent Selection: Opt for greener solvents (e.g., 2-MeTHF) to improve safety and reduce environmental impact.
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time .

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